4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a 6-ethenyl-6-hydroxyoxan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyoxan-2-yl group can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: A simpler nitrile with a straight-chain structure.
2-Hydroxybutanenitrile: Contains a hydroxyl group in addition to the nitrile group.
2-Hydroxy-2-methylpropanenitrile: A hydroxynitrile with a branched structure.
Uniqueness
4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile is unique due to its combination of a nitrile group with a 6-ethenyl-6-hydroxyoxan-2-yl substituent. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
57099-54-4 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(6-ethenyl-6-hydroxyoxan-2-yl)butanenitrile |
InChI |
InChI=1S/C11H17NO2/c1-2-11(13)8-5-7-10(14-11)6-3-4-9-12/h2,10,13H,1,3-8H2 |
InChI Key |
JLBIPOBIMQEOHK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCC(O1)CCCC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.